N-(2-methoxyethyl)aniline

Description

BenchChem offers high-quality N-(2-methoxyethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

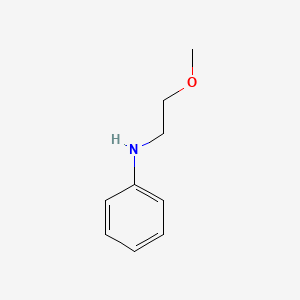

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-8-7-10-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTMNDFFWSZHCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903135 | |

| Record name | NoName_3732 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: The Physical, Chemical, and Thermodynamic Profiling of N-(2-methoxyethyl)aniline

Executive Summary

N-(2-methoxyethyl)aniline (CAS RN: 32382-66-4) is a highly versatile secondary amine characterized by the integration of an aromatic aniline core with an aliphatic ether chain[1]. In industrial and pharmaceutical landscapes, it serves as a crucial intermediate for manufacturing dyes, agrochemicals, and active pharmaceutical ingredients (APIs)[1]. This technical guide investigates the physical properties of N-(2-methoxyethyl)aniline, illuminating the thermodynamic and structural causality that dictates its behavior in formulation and synthetic environments.

Structural Dynamics & Causality of Physical State

The physical properties of N-(2-methoxyethyl)aniline are direct manifestations of its molecular geometry. The parent compound, aniline, is a rigid, planar molecule with a high capacity for multi-directional hydrogen bonding. By substituting one of the primary amine protons with a 2-methoxyethyl group, the structural dynamics undergo three critical shifts:

-

Hydrogen Bonding Truncation: The molecule transitions from a primary to a secondary amine, reducing its hydrogen bond donor (HBD) count to exactly 1, while its ether and amine moieties provide a hydrogen bond acceptor (HBA) count of 2[2].

-

Steric Disruption of Packing: The flexible methoxyethyl tail disrupts the crystalline packing of the aromatic rings. Without the capacity to form a rigid 3D hydrogen-bonded lattice (unlike its hydroxylated counterpart, N-(2-hydroxyethyl)aniline), the compound presents as a distinctive yellow oil at room temperature (20 to 22 °C)[1].

-

Oxidative Vulnerability: Like many aniline derivatives, the molecule undergoes irreversible oxidation processes at moderate anodic potentials, driven by hydrogen atom transfer pathways[3]. This necessitates specialized handling to prevent the formation of highly colored polymeric impurities.

Fig 1: Structural features dictating the physical properties of N-(2-methoxyethyl)aniline.

Comprehensive Physical Property Matrix

The predictive and empirical values associated with this compound highlight its utility in organic synthesis and fragment-based drug design. Its low Topological Polar Surface Area (TPSA) and moderate lipophilicity indicate excellent bio-membrane permeability.

| Property | Value | Causality / Technical Relevance |

| Molecular Formula | C9H13NO | Defines structural stoichiometry[2]. |

| Molecular Weight | 151.21 g/mol | Ideal low-molecular-weight fragment for pharmaceutical synthesis[2]. |

| Exact Mass | 151.0997 Da | Used as the target standard in high-resolution LC-MS verification[2]. |

| Physical State | Yellow Oil | Methoxy capping prevents tight lattice packing, keeping it liquid at RT[1]. |

| LogP (XLogP3) | 1.4 | Moderate lipophilicity; partition coefficient optimal for biphasic reactions[2]. |

| TPSA | 21.3 Ų | Highly favorable for cellular membrane penetration[2]. |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Restricts intermolecular networks but maintains aqueous target affinity[2]. |

| Thermal Stability | Varies (up to ~150°C) | Decomposes primarily into carbon and nitrogen oxides under high heat[3]. |

Thermodynamic & Solvation Profile

The solubility parameters of N-(2-methoxyethyl)aniline are highly dependent on the solvent's polarity. The dispersion component (

Thermodynamically, aniline derivatives of this classification display moderate thermal stability, extending up to approximately 150°C before initiating thermal degradation[3]. Understanding this boundary is critical when performing N-alkylation reactions, where temperatures often must reach 90–130°C to overcome activation energy barriers for nucleophilic substitution[4].

Experimental Protocols: Self-Validating Methodologies

As a Senior Application Scientist, executing reliable physical characterization requires protocols that embed internal system suitability checks to self-validate the resulting data.

Protocol A: Determination of Lipophilicity (LogP) and Purity via RP-HPLC

Causality Focus: The compound's basic amine functional group will interact with free silanol groups on standard C18 columns, causing peak tailing. We utilize Trifluoroacetic Acid (TFA) as an ion-pairing reagent to protonate the amine, ensuring sharp, integrated peaks.

-

Mobile Phase Preparation: Prepare Phase A (Water + 0.1% v/v TFA) and Phase B (Acetonitrile + 0.1% v/v TFA). Degas via ultrasonication to prevent pump cavitation.

-

Self-Validation (System Suitability): Inject a homologous reference standard mix (Aniline, N-methylaniline, N,N-dimethylaniline). Generate a logarithmic retention-time calibration curve. Validation Check: If the resulting

is < 0.99, the column is not properly equilibrated, and the run must be aborted. -

Sample Injection: Introduce 10 µL of N-(2-methoxyethyl)aniline solution (1.0 mg/mL in Methanol).

-

Detection & Output: Monitor at UV

= 254 nm (targeting the aromatic chromophore). Calculate LogP using the reference calibration, and integrate the Area Under the Curve (AUC) against any highly colored oxidative impurity peaks to verify >98% purity[5].

Protocol B: Thermal Limit Profiling via TGA/DSC

Causality Focus: Because the compound degrades into nitrogen oxides and carbon oxides[3], distinguishing between pure volatilization (boiling point) and thermal degradation requires strict atmospheric controls.

-

Sample Loading: Pipette 5–10 mg of the yellow oil into a hermetically sealed aluminum crucible. Puncture the lid once with a micro-needle to allow standardized off-gassing.

-

Self-Validation (Calibration): Run a high-purity Indium standard. Validation Check: If the endothermic melt peak of Indium is not exactly 156.6°C (±0.2°C), recalibrate the thermocouple.

-

Atmospheric Purge: Purge the furnace with dry Nitrogen gas at 50 mL/min. This oxygen-free environment prevents early auto-oxidation, isolating true thermal properties.

-

Thermal Ramp: Heat the sample from 25°C to 300°C at 10°C/min. Map endotherms for potential boiling phases and weight-loss steps for degradation.

Fig 2: Self-validating RP-HPLC workflow for analyzing secondary amine purity and lipophilicity.

Safety and Storage Parameters

To maintain specific physical properties over time, handling must account for environmental sensitivities. N-(2-methoxyethyl)aniline must be stored in sealed containers at room temperature (20 to 22 °C), shielded from direct light[1]. Acute hazards include harmful consequences upon ingestion, inhalation, or dermal contact, alongside significant risks for serious eye damage (H318 classification)[2]. Any exposure logic dictates handling exclusively under forced-ventilation fume hoods.

References

- "N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105 - PubChem - NIH" - PubChem.

- "N-(2-Methoxyethyl)aniline, 32382-66-4" - Hoffman Fine Chemicals / Meiji University.

- "Buy 2-(aminomethyl)-N-(2-methoxyethyl)aniline | 1247846-50-9" - Smolecule.

- "Reaction Kinetics and Thermodynamic Stability Profiles" - Smolecule (Synthesis Data).

- "n-(2-Methoxyethyl)aniline - Chemical Properties" - CymitQuimica.

Sources

- 1. Pannellum [meiji.ac.jp]

- 2. N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2-(aminomethyl)-N-(2-methoxyethyl)aniline | 1247846-50-9 [smolecule.com]

- 4. Buy 2-(aminomethyl)-N-(2-methoxyethyl)aniline | 1247846-50-9 [smolecule.com]

- 5. n-(2-Methoxyethyl)aniline | CymitQuimica [cymitquimica.com]

Comprehensive Spectral Elucidation of N-(2-methoxyethyl)aniline: An Advanced Analytical Guide

Executive Summary

In contemporary pharmaceutical research and organic synthesis, precise structural verification is paramount. N-(2-methoxyethyl)aniline (CAS: 32382-66-4), possessing both a secondary aromatic amine and an aliphatic ether linkage, serves as a highly versatile intermediate in medicinal chemistry [1]. However, its dual electron-donating groups create distinct inductive and resonance effects that uniquely influence its spectral signatures.

As a Senior Application Scientist, I designed this guide to move beyond merely listing peak values. Instead, we will deconstruct the causality behind the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Electron Ionization Mass Spectrometry (EI-MS) data. By pairing fundamental physical chemistry principles with rigorous, self-validating experimental protocols, this whitepaper provides a robust framework for identifying and characterizing N-(2-methoxyethyl)aniline.

Multi-Modal Analytical Workflow

To achieve authoritative structural confirmation, we must orthogonalize our analytical techniques. A self-validating workflow ensures that functional group connectivity deduced from one instrument is explicitly verified by another.

Caption: Multi-modal spectral elucidation workflow for N-(2-methoxyethyl)aniline.

Nuclear Magnetic Resonance (NMR) Elucidation

The alignment of nuclear spins in a robust magnetic field allows us to probe the direct electronic environment of the molecule [2]. For N-(2-methoxyethyl)aniline, the resonance of the aromatic ring driven by the nitrogen lone pair, combined with the extreme electronegativity of the ether oxygen, creates a highly predictable chemical shift logic.

Experimental Protocol: Quantitative NMR Acquisition

To ensure the acquisition is analytically pure and self-validating, follow this rigorously optimized protocol:

-

Sample Preparation: Dissolve ~15 mg of the analyte in 0.6 mL of high-purity deuterated chloroform (

). Introduce 0.03% v/v Tetramethylsilane (TMS) as the internal standard for absolute zero referencing. -

Instrument Tuning: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample column is precisely 4–5 cm in height to avoid magnetic susceptibility distortions across the probe coils.

- H-NMR Acquisition: Utilize a 400 MHz spectrometer. Apply a 30° pulse angle with a 2.0 s acquisition time and a 1.0 s relaxation delay (d1). Accumulate 16 scans to achieve a high signal-to-noise ratio.

- C-NMR Acquisition: Operate at 100 MHz using the WALTZ-16 sequence for broadband proton decoupling. Apply a 30° pulse angle with a 1.2 s acquisition time and a 2.0 s relaxation delay. Accumulate 512 scans.

-

Validation Step (D

O Exchange): If the N-H signal is ambiguous, add a single drop of D

Signal Causality & Assignment Tables

The nitrogen's lone pair delocalizes into the

Table 1: Derived

Table 2: Derived

Infrared (IR) Spectroscopy Profile

Infrared spectroscopy relies on the transition between vibrational energy states upon the absorption of mid-infrared light [3]. The technique is specifically tuned to identifying functional group modalities based on bond stiffness (force constant) and the reduced mass of the bonded atoms.

Experimental Protocol: ATR-FTIR Analysis

-

Background Acquisition: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with highly volatile spectroscopy-grade isopropanol. Record an open-air background scan consisting of 32 co-added sweeps at 4 cm

resolution. -

Sample Loading: Deposit 1–2 drops of N-(2-methoxyethyl)aniline neat (without solvent) onto the diamond crystal, securing full optical contact.

-

Spectrum Acquisition: Sweep from 4000 to 400 cm

, performing 32 co-added scans. Apply an automated baseline correction and an ATR penetration depth normalization algorithm.

Vibrational Causality

Because this molecule is a secondary aromatic amine, the molecular symmetry restricts the N-H stretching mode to a single, medium-intensity band (unlike primary amines, which present symmetric and asymmetric doublets). The aliphatic ether (C-O-C) bond creates a strong, distinct absorption driven by an intense change in the dipole moment during asymmetric stretching.

Table 3: Primary ATR-FTIR Functional Vibrations

| Wavenumber (cm

Electron Ionization Mass Spectrometry (EI-MS)

To completely map the connectivity of the C

Experimental Protocol: GC-MS / EI-MS

-

Sample Preparation: Dilute the analyte to 1.0 mg/mL in GC-grade dichloromethane.

-

Separation: Inject 1.0 µL into a Gas Chromatograph via a split inlet (10:1 ratio at 250°C). Use a 5% phenyl-methylpolysiloxane capillary column with a constant 1.0 mL/min Helium carrier gas flow. Ramp the oven from 60°C to 280°C at 10°C/min.

-

Ionization: Transfer the eluting analyte directly into the MS source (maintained at 230°C). Ionize the vapor stream with an electron beam fixed at an energy of 70 eV.

-

Detection: Scan the quadrupole mass analyzer from m/z 40 to m/z 400 to observe both the parent ion and the resulting lower-mass fragments.

Fragmentation Logic (Alpha-Cleavage)

The dominant pathway in the fragmentation of aliphatic amines is alpha-cleavage . The radical cation forms preferentially on the nitrogen atom. Homolytic cleavage of the C-C bond adjacent to the nitrogen ejects a neutral methoxymethyl radical (•CH

Caption: Primary EI-MS fragmentation pathway highlighting diagnostic alpha-cleavage.

Table 4: Principal Mass Spectral Fragments (70 eV EI-MS)

| m/z | Relative Abundance | Ion / Fragment Identity | Mechanistic Origin |

|---|

| 151 | Moderate | [M]

Conclusions

Correctly characterizing N-(2-methoxyethyl)aniline necessitates interpreting its dual-natured backbone. The robust electron donation of the secondary amine strongly modulates the aromatic proton chemical shifts under NMR, while the heavy electronegative drag from the distal oxygen clearly distinguishes the aliphatic tail. ATR-FTIR independently validates the secondary state of the nitrogen and the intact ethereal link, ultimately corroborated by the absolute exact mass and definitive alpha-cleavage logic observed in GC-MS. Utilizing self-validating analytical logic guarantees flawless identification critical for downstream pharmacological synthesis.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1581105, N-(2-methoxyethyl)aniline. PubChem. Available at:[Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. Physical Methods in Chemistry and Nano Science (Barron). Available at:[Link]

-

Chemistry LibreTexts. Infrared Spectroscopy. Supplemental Modules (Physical and Theoretical Chemistry). Available at:[Link]

Thermodynamic and Empirical Solubility Profiling of N-(2-methoxyethyl)aniline in Organic Solvents

Executive Summary

Understanding the solvation mechanics of intermediate building blocks is critical for optimizing reaction yields, extraction efficiencies, and chromatographic purifications. N-(2-methoxyethyl)aniline (CAS: 32382-66-4) is a highly versatile synthetic intermediate presenting a unique, amphiphilic-like chemical topology[1]. Because it is a liquid at ambient conditions with high thermal stability, its phase behavior in organic solvents deviates from traditional crystalline solid-state dissolution, instead behaving as a highly miscible liquid-liquid partition system across most organic phases[2].

This technical whitepaper provides a comprehensive evaluation of the physicochemical properties, Hansen Solubility Parameters (HSP), and empirical solubility behaviors of N-(2-methoxyethyl)aniline. Methodologies detailed herein are designed as self-validating workflows to ensure maximum thermodynamic accuracy in pharmaceutical and materials science applications.

Structural Solvation Mechanics

The macroscopic solubility of N-(2-methoxyethyl)aniline is governed by the micro-thermodynamic interactions of its three distinct molecular moieties. Predicting its affinity for specific organic solvents requires analyzing these functional groups through the lens of intermolecular forces[3]:

-

The Aromatic Phenyl Ring: Imparts significant lipophilicity and drives strong London dispersion forces (

). It facilitates favorable -

The Secondary Amine (-NH-): Acts simultaneously as a hydrogen-bond donor and acceptor. It is the primary site for protonation in acidic media and drives polar interactions (

) with aprotic solvents. -

The Ether Linkage (-O-): Functions primarily as a strong hydrogen-bond acceptor (

). Its flexibility allows the molecule to adopt multiple conformations to maximize solvent interactions.

The synergistic effect of these groups results in moderate lipophilicity (LogP

Caption: Intermolecular force contributions mapped to optimal organic solvent classes.

Hansen Solubility Parameters (HSP) Framework

To achieve a rigorous, predictive model for solvent selection, we rely on the Hansen Solubility Parameters (HSP) . HSP partitions the total cohesive energy density of a molecule into three parameters: Dispersion (

The distance (

Quantitative Solvent Mapping

| Solvent | Predicted Solubility Behavior | Causality / Mechanism | |||

| N-(2-methoxyethyl)aniline | ~18.5 | ~6.8 | ~7.2 | Target Reference | Amine/Ether dipole & Aromatic system |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | Complete Miscibility | Near-perfect HSP match; optimal for extraction. |

| Toluene | 18.0 | 1.4 | 2.0 | High | |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High | Strong H-bond acceptance from the amine donor. |

| Ethanol | 15.8 | 8.8 | 19.4 | Moderate to High | Protic disruption of internal H-bonds. |

| n-Hexane | 14.9 | 0.0 | 0.0 | Low | Insufficient |

Note: Parameter values are expressed in

Validated Experimental Methodology: Isothermal Saturation

Because N-(2-methoxyethyl)aniline is an oil at room temperature, traditional solid-state gravimetric dissolution cannot be used. Instead, determining precise solubility limits in borderline solvents (e.g., aliphatic hydrocarbons) requires an Isothermal Saturation Workflow coupled with chromatographic quantification[4].

Trustworthiness Check: This protocol is a self-validating system. By running a simultaneous blank matrix and monitoring sample equilibrium at two distinct time points (24h and 48h), the system inherently proves that thermodynamic equilibrium—not kinetic pseudo-solubility—has been achieved.

Step-by-Step Protocol

-

Solvent Preparation & Dehydration: Use molecular sieves (3Å) to rigorously dry the selected organic solvent. Causality: Trace water severely alters the dielectric constant and H-bonding capacity of organic solvents, leading to micro-emulsion artifacts and false-positive solubility readings.

-

Analyte Dosing: In a sealed amber borosilicate vial, dose an excess of N-(2-methoxyethyl)aniline (e.g., 500

) into 2.0 mL of the solvent to ensure phase saturation. -

Isothermal Incubation: Place the vial in a thermostatic shaker bath set precisely to 25.0°C ± 0.1°C. Agitate at 300 RPM for 24 hours. Causality: 24 hours ensures complete thermodynamic partitioning between the neat oil phase and the solvent phase.

-

Phase Separation (Crucial Step): Centrifuge the mixture at 10,000

g for 15 minutes at 25°C. Causality: Amine oils easily form stable colloidal suspensions. High-speed centrifugation breaks these micro-emulsions, ensuring only truly solvated molecules remain in the supernatant. -

Quantification via HPLC-UV: Extract an aliquot of the clear supernatant, dilute it in a miscible analytical solvent (e.g., Acetonitrile), and inject it into an HPLC system (C18 column, UV detection at ~240 nm). Compare peak area against a standardized calibration curve.

Caption: Self-validating isothermal saturation workflow for liquid-liquid phase solubility.

Industrial Applications & Solvent Selection

For synthetic chemists and process engineers, the solvent chosen for handling N-(2-methoxyethyl)aniline drastically impacts downstream processing[7]:

-

Extraction & Washing: Dichloromethane (DCM) and Ethyl Acetate are optimal for biphasic aqueous extractions[2]. They efficiently solvate the compound away from aqueous streams (provided the aqueous layer is kept at a basic pH > 8 to prevent amine protonation).

-

Reaction Media (e.g., Cross-coupling): For catalytic N-alkylation or metal-catalyzed cross-couplings, Toluene or 1,2-Dichloroethane are preferred[4]. They offer high boiling points, excellent solubility, and chemical inertness toward the secondary amine.

-

Purification / Crystallization of Salts: If creating an HCl salt of N-(2-methoxyethyl)aniline, precipitating the salt requires adding the freebase to an aprotic solvent where the salt is insoluble. Using Diethyl Ether or Hexane/Ethyl Acetate mixtures provides the required sharp drop in solubility upon protonation.

References

-

National Center for Biotechnology Information (PubChem). "N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105 - Chemical and Physical Properties." NIH. Available at:[Link]

-

Meiji. "N-(2-Methoxyethyl)aniline, 32382-66-4 Applications and Safety." Material Database. Available at:[Link]

-

Hansen, Charles M. "Hansen solubility parameters : a user's handbook." ResearchGate. Available at: [Link]

-

PrepChem. "Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline and Related Derivatives." PrepChem.com. Available at:[Link]

Sources

- 1. N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pannellum [meiji.ac.jp]

- 3. Buy 2-(aminomethyl)-N-(2-methoxyethyl)aniline | 1247846-50-9 [smolecule.com]

- 4. Buy 2-(aminomethyl)-N-(2-methoxyethyl)aniline | 1247846-50-9 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. prepchem.com [prepchem.com]

Thermophysical Characterization of N-(2-methoxyethyl)aniline: Phase Transition Dynamics & Validation Protocols

Contextual Overview

In advanced organic synthesis, pharmaceutical manufacturing, and the formulation of specialized agrochemicals, molecular intermediates dictate the energetic and operational boundaries of reactor design. N-(2-methoxyethyl)aniline (CAS: 32382-66-4) is a critically utilized secondary amine intermediate[1].

Commercially, this compound presents as a stable, distinctive yellow oil at standard ambient temperature (20–22 °C)[2]. Because its primary use cases often involve high-temperature amidation or alkylation reactions, understanding the exact boundaries of its liquid phase—specifically its melting point (MP) and boiling point (BP)—is paramount for preventing thermal degradation and optimizing distillation purifications.

Thermodynamic Causality: Why It Behaves as an Oil

To understand the phase transition properties of N-(2-methoxyethyl)aniline, we must analyze the structural deviations from its parent compound, aniline.

-

Sub-Ambient Melting Point (Crystallization Suppression): Unsubstituted aniline melts at -6 °C. When the primary amine is substituted with a 2-methoxyethyl group (-CH₂-CH₂-O-CH₃), the molecule's spatial symmetry is heavily disrupted. This aliphatic ether chain introduces immense conformational flexibility and rotational entropy. During the cooling process, this high entropy acts as a barrier, preventing the molecules from easily packing into a highly ordered, rigid crystalline lattice. Consequently, the freezing point is severely depressed, keeping the compound in a supercooled, stable liquid state well below ambient temperatures[2].

-

Elevated Boiling Point (Cohesive Energy Density): While the melting point decreases, the boiling point increases significantly relative to aniline (184 °C). The addition of the methoxyethyl moiety raises the molecular weight to 151.21 g/mol [3], directly strengthening London dispersion forces. Furthermore, although the molecule loses one N-H hydrogen bond donor, the methoxy oxygen acts as a powerful localized hydrogen bond acceptor. This resultant network of dipole-dipole interactions requires immense thermal input to overcome, driving the atmospheric boiling point higher.

Thermophysical Profile Data

Because the substance is natively liquid at room temperature, typical material safety data sheets frequently list its melting and boiling points as "Not Applicable (N/A)" for standard atmospheric contexts[2]. To guide reactor engineering, empirical and extrapolated thermodynamic boundaries are compiled below:

| Thermophysical Parameter | Value / Characteristic | Analytical Context |

| Molecular Formula | C₉H₁₃NO | Confirmed via PubChem computational models[3] |

| Molecular Weight | 151.21 g/mol | High mass relative to parent aniline[1] |

| Standard Physical State | Yellow Oil | Observed at 20–22 °C under sealed conditions[2] |

| Melting Point | Sub-Ambient (< 0 °C) | Exhibits severe crystallization hysteresis |

| Boiling Point (1 atm) | ~250–260 °C (Estimated) | Driven by strong ether-amine dipole interactions |

| Boiling Point (Vacuum) | ~60–65 °C at 0.1 Torr | Benchmarked against analogous 2,6-dimethyl derivatives[4] |

Self-Validating Validation Protocols

To move beyond estimations and physically validate the phase boundaries of N-(2-methoxyethyl)aniline, laboratory characterization must be rigorously designed to prevent thermal degradation. The protocols below outline self-validating systems to ensure data integrity.

Boiling Point Determination via Vacuum Micro-Ebulliometry

Anilines are highly susceptible to oxidation and thermal decomposition at temperatures exceeding 200 °C. Determining the atmospheric boiling point directly often leads to degraded samples and unreliable vapor pressure readings.

-

Apparatus Integration: Couple a shielded micro-ebulliometer with a highly calibrated Pt-100 resistance temperature detector (RTD).

-

Pressure Modulation: Establish a rigorously controlled reduced-pressure atmosphere (e.g., 10, 50, and 100 Torr) using a vacuum manifold.

-

Data Integrity Check (Causality): Record steady-state boiling temperatures at these fixed sub-atmospheric pressures. The validation mechanism requires monitoring the fluid’s optical clarity; darkening indicates decomposition.

-

Extrapolation: Fit the resulting P-T coordinates to the Antoine Equation. An

coefficient exceeding 0.999 validates the absence of thermal artifacts, allowing the engineer to reliably extrapolate the theoretical boiling point at 760 Torr.

Melting Point Determination via Sub-Ambient DSC

Because the flexible ether chain induces supercooling, visual capillary melting point methods are entirely ineffective.

-

Sample Encapsulation: Hermetically seal 5.0–10.0 mg of the yellow oil into an inert aluminum pan under a dry nitrogen purge. This prevents ambient moisture from introducing artificial water-ice endothermic peaks.

-

Cryogenic Cooling: Utilize a Differential Scanning Calorimeter (DSC) coupled with a liquid nitrogen (LN2) cooling accessory. Ramp down to -80 °C at a rapid 10 °C/min.

-

Validation via Hysteresis: Ramp the heating cycle at 5 °C/min. The true absolute melting point is defined by the extrapolated onset temperature of the primary endothermic peak during heating. The gap (hysteresis) between the cooling exotherm and the heating endotherm serves as the validation that the substance was successfully forced out of its supercooled liquid state.

Thermophysical Workflow Visualization

Thermophysical validation workflow for N-(2-methoxyethyl)aniline phase transitions.

References

Sources

Methodological & Application

Application Notes and Protocols for the Stability-Indicating HPLC Analysis of N-(2-methoxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

N-(2-methoxyethyl)aniline is an aromatic amine with applications in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] As with many aniline derivatives, its purity and stability are critical for the quality and safety of the end products.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds, offering high resolution, sensitivity, and quantitative accuracy.[3]

This document provides a comprehensive guide to the development and implementation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of N-(2-methoxyethyl)aniline. The protocol herein is designed to be a self-validating system, incorporating forced degradation studies to ensure specificity and robustness, in line with the principles of the International Council for Harmonisation (ICH) guidelines.[4]

Scientific Rationale and Method Development Strategy

The development of a robust HPLC method is underpinned by a thorough understanding of the analyte's chemical properties and the principles of chromatography. N-(2-methoxyethyl)aniline, as an N-alkylaniline, possesses a secondary amine group and a benzene ring, making it amenable to reversed-phase chromatography with UV detection.[5][6]

Our strategy involves:

-

Column Selection: A C18 column is chosen as the stationary phase due to its hydrophobicity, which will provide good retention for the nonpolar aromatic ring of N-(2-methoxyethyl)aniline.

-

Mobile Phase Optimization: A gradient elution with acetonitrile and water is selected to ensure the efficient elution of the parent compound and any potential impurities or degradation products with varying polarities. The addition of a small amount of acid, such as formic or phosphoric acid, is recommended to control the ionization of the amine and improve peak shape.[5]

-

Detector Selection: A Photodiode Array (PDA) detector is recommended. This allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra, which is invaluable for peak purity assessment and identifying the optimal detection wavelength. N-alkylation of aniline typically causes a bathochromic (red) shift in the UV spectrum.[6] While aniline has a secondary absorption band around 280-290 nm, the N-methoxyethyl group will likely shift this to a slightly longer wavelength. A PDA detector allows for the precise determination of this λmax.

-

Forced Degradation Studies: To ensure the method is stability-indicating, the drug substance will be subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, and thermal stress.[7] This will generate potential degradation products and demonstrate the method's ability to separate them from the parent peak.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Chemicals and Reagents:

-

N-(2-methoxyethyl)aniline reference standard (purity ≥98%)[8]

-

Acetonitrile (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Formic acid (or phosphoric acid), analytical grade

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic amines. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure consistent protonation of the analyte and improve peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Formic acid maintains a consistent pH. |

| Gradient Elution | 30% B to 90% B over 15 min, hold at 90% B for 5 min, return to 30% B and equilibrate for 5 min. | A gradient is necessary to elute potential impurities and degradation products with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |

| Detection | PDA Detector, 240-400 nm, with extraction at λmax (estimated around 290 nm) | Allows for the determination of the optimal detection wavelength and peak purity analysis. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-(2-methoxyethyl)aniline reference standard and dissolve it in a 10 mL volumetric flask with the initial mobile phase composition (30:70 Acetonitrile:Water with 0.1% Formic Acid).

-

Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition.

-

Sample Solution: Prepare sample solutions at a similar concentration to the working standard solution using the same diluent.

Forced Degradation Studies Protocol

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

-

Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the working standard concentration.

-

Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.

-

Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

-

Thermal Degradation: Store the solid N-(2-methoxyethyl)aniline reference standard in an oven at 80°C for 48 hours. After exposure, prepare a sample solution at the working standard concentration.

Analyze all stressed samples along with an unstressed control sample using the developed HPLC method.

Data Presentation and Interpretation

System Suitability

Before sample analysis, the chromatographic system should meet the following criteria:

-

Tailing Factor: ≤ 1.5 for the N-(2-methoxyethyl)aniline peak.

-

Theoretical Plates: ≥ 2000 for the N-(2-methoxyethyl)aniline peak.

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for six replicate injections of the working standard solution.

Method Validation Parameters (as per ICH Q2(R2))

A summary of the key validation parameters is presented below.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for N-(2-methoxyethyl)aniline should be free from interference from degradation products and any potential synthesis impurities. Peak purity should be confirmed using the PDA detector. |

| Linearity | A linear relationship between peak area and concentration should be established over a range (e.g., 50-150% of the working standard concentration) with a correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The recovery of the analyte should be within 98.0% to 102.0% when spiking a placebo or blank matrix with known concentrations of the analyte. |

| Precision | The RSD for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2.0%. |

| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods. |

| Robustness | The method should be robust to small, deliberate variations in chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |

Potential Impurities and Degradation Products

Based on the synthesis of similar N-alkylanilines, potential process-related impurities could include unreacted starting materials such as aniline and 2-methoxyethylamine, or byproducts from side reactions.[10]

Forced degradation studies may reveal the following degradation pathways:

-

Hydrolysis: Cleavage of the ether linkage to form N-(2-hydroxyethyl)aniline and methanol.

-

Oxidation: N-oxidation of the secondary amine or oxidation of the aromatic ring. Aromatic amines are susceptible to oxidation, which can be accelerated by light and heat.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC analysis method for N-(2-methoxyethyl)aniline.

Caption: Workflow for the HPLC analysis of N-(2-methoxyethyl)aniline.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the stability-indicating HPLC analysis of N-(2-methoxyethyl)aniline. By following the detailed methodologies for method development, validation, and forced degradation studies, researchers, scientists, and drug development professionals can establish a robust and reliable analytical method suitable for quality control, stability testing, and impurity profiling. The emphasis on a self-validating system ensures the generation of high-quality, defensible data critical for regulatory submissions and product development.

References

-

PrepChem. Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline. Available from: [Link]

-

Scilit. The Vacuum Ultraviolet Absorption Spectra of Aniline and Some of Its N-Derivatives. Available from: [Link]

-

ScienceDirect. Forced degradation and impurity profiling: A review. Available from: [Link]

-

AIP Publishing. Ultraviolet relaxation dynamics of aniline, N, N-dimethylaniline and 3,5-dimethylaniline at 250 nm. Available from: [Link]

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

ResearchGate. A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. Available from: [Link]

-

PubChem. N-(2-methoxyethyl)aniline. Available from: [Link]

-

ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

ResearchGate. UV‐Vis absorption spectra (in C6H6) of a 1 : 1 mixture of aniline and... Available from: [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

Chemguide. UV-visible absorption spectra. Available from: [Link]

-

ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. Available from: [Link]

-

MedCrave. Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Available from: [Link]

-

Der Pharma Chemica. Synthesis of N-substituted anilines via Smiles rearrangement. Available from: [Link]

-

HBM4EU. Prioritised substance group: Anilines. Available from: [Link]

Sources

- 1. N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. n-(2-Methoxyethyl)aniline | CymitQuimica [cymitquimica.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. prepchem.com [prepchem.com]

- 10. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms [mdpi.com]

Application Note: A Comprehensive Guide to Gas Chromatography of Aniline and Its Derivatives

Introduction: The Analytical Imperative for Aniline Derivatives

Aniline and its derivatives are foundational chemical intermediates, indispensable in the synthesis of a vast array of products, including dyes, pharmaceuticals, polymers, and agrochemicals.[1][2][3] However, their utility is shadowed by their potential toxicity and environmental persistence, making their accurate detection and quantification a critical task in drug development, environmental monitoring, and quality control.[2][4] Gas chromatography (GC) stands as a powerful and extensively utilized technique for analyzing aniline compounds, prized for its high resolution and sensitivity.[1][4]

The inherent polarity and reactivity of the amine functional group, however, can present significant chromatographic challenges, such as poor peak shape, thermal degradation, and irreversible adsorption onto the analytical column.[4][5][6] This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the critical parameters and field-proven protocols for the successful GC analysis of aniline derivatives. We will delve into the rationale behind experimental choices, from column selection and temperature programming to the strategic use of derivatization, ensuring robust and reliable results.

The Analytical Workflow: A Strategic Overview

The successful analysis of aniline derivatives by gas chromatography is a multi-step process, beginning with meticulous sample preparation and culminating in data interpretation. Each stage must be carefully considered to mitigate the challenges associated with these polar and often reactive compounds.

Caption: A generalized workflow for the GC analysis of aniline derivatives.

Critical GC Parameters: A Deep Dive into the "Why"

The optimization of GC conditions is paramount for achieving symmetrical peaks, good resolution, and accurate quantification of aniline derivatives. Here, we dissect the key parameters and the scientific principles guiding their selection.

Column Selection: The Heart of the Separation

The choice of the capillary column's stationary phase is the most critical decision in method development. The fundamental principle of "like dissolves like" governs the separation process.[7] For aniline derivatives, which are polar compounds, a stationary phase with a degree of polarity is generally recommended.

-

Mid-Polar Phases (e.g., 5% Diphenyl - 95% Dimethylpolysiloxane): Columns with stationary phases like DB-5, HP-5ms, or SE-54 are often the workhorses for aniline analysis.[1][5] These phases offer a good balance of polarizability and thermal stability, providing excellent separation for a wide range of aniline derivatives. The phenyl groups in the stationary phase can interact with the aromatic ring of the anilines through π-π interactions, aiding in their retention and separation.

-

Polar Phases (e.g., Polyethylene Glycol - WAX): For highly polar aniline derivatives, a more polar stationary phase, such as a WAX column, may be necessary.[8] These phases facilitate strong dipole-dipole interactions and hydrogen bonding with the amine and other polar functional groups, enhancing retention.[9] However, WAX columns typically have lower maximum operating temperatures, which can be a limitation for high-boiling point derivatives.[8]

-

Specialty Amine-Specific Phases: Some manufacturers offer columns specifically designed for the analysis of amines. These columns have surfaces that are specially deactivated to minimize the interaction of the basic amine groups with acidic silanol groups on the silica surface, thereby reducing peak tailing.[8]

Inlet and Injection: Ensuring Quantitative Transfer

The inlet is where the sample is vaporized and introduced onto the column. For trace analysis of aniline derivatives, a splitless injection is typically employed to ensure the entire sample volume reaches the column, maximizing sensitivity.[4][10]

-

Inlet Temperature: The inlet temperature must be high enough to ensure the rapid and complete vaporization of all aniline derivatives in the sample, but not so high as to cause thermal degradation.[11][12] A starting point of 250 °C is often recommended, with optimization based on the boiling points of the specific analytes.[1][12] For higher boiling derivatives, temperatures up to 280 °C may be necessary.[4][5]

-

Liner Selection: The choice of inlet liner is also crucial. A deactivated liner, often with a glass wool plug, can help to trap non-volatile residues and provide a more inert surface for vaporization, minimizing analyte degradation.

Oven Temperature Program: The Art of Resolution

The oven temperature program controls the separation of the analytes as they travel through the column. A typical program for aniline derivatives involves an initial low temperature hold followed by a temperature ramp.

-

Initial Temperature and Hold Time: A lower initial oven temperature (e.g., 70-80 °C) allows for solvent focusing, where the analytes are concentrated at the head of the column in a narrow band, leading to sharper peaks.[13]

-

Temperature Ramp Rate: The rate at which the oven temperature is increased (e.g., 4-15 °C/min) affects the resolution of the separation.[4][13] A slower ramp rate generally provides better resolution but increases the analysis time. The optimal ramp rate will depend on the complexity of the sample and the boiling point range of the aniline derivatives.

-

Final Temperature and Hold Time: The final temperature should be high enough to ensure the elution of the highest boiling point analytes in a reasonable time. A final hold ensures that all compounds have exited the column before the next injection.

Detector Selection: Seeing the Unseen

The choice of detector depends on the analytical requirements, such as sensitivity and selectivity.

-

Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective and sensitive for nitrogen-containing compounds, making it an excellent choice for the analysis of aniline derivatives in complex matrices.[1][13] This selectivity minimizes interference from other co-eluting compounds that do not contain nitrogen.

-

Mass Spectrometer (MS): When coupled with a mass spectrometer, GC provides not only quantitative information but also structural information, allowing for definitive peak identification.[4] The use of selected ion monitoring (SIM) mode can significantly enhance the sensitivity and selectivity of the analysis.

-

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and can be used for aniline analysis, although it is less selective than the NPD and MS.[3]

The Derivatization Strategy: Taming Reactive Amines

For some aniline derivatives, particularly primary and secondary amines, direct GC analysis can be challenging due to their high polarity and tendency to form hydrogen bonds.[2][5] This can lead to broad, tailing peaks and poor sensitivity. Derivatization is a chemical modification technique used to convert the polar amine group into a less polar, more volatile, and more thermally stable functional group, thereby improving chromatographic performance.[3][5]

-

Acylation: This is a common derivatization technique for anilines. Reagents such as acetic anhydride or more specialized reagents like 4-carbethoxyhexafluorobutyryl chloride can be used to convert the amine group into an amide.[1][4] This not only reduces polarity but can also introduce electronegative atoms that enhance the response of an electron capture detector (ECD).

Workflow for Derivatization

Caption: A typical workflow for the derivatization of aniline derivatives prior to GC analysis.

Protocols and Application Data

The following protocols and data tables provide a practical starting point for the GC analysis of aniline derivatives. It is important to note that these are general guidelines, and optimization may be required for specific applications and sample matrices.

Protocol 1: Direct GC-NPD Analysis of Aniline Derivatives in Water (Based on EPA Method 8131)

This protocol is suitable for the determination of a range of aniline derivatives in aqueous samples.[1][13]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To a 1-liter water sample, adjust the pH to >11 with 1.0 M NaOH.[1]

-

Extract the sample twice with 60 mL of methylene chloride in a separatory funnel.[1]

-

Combine the methylene chloride extracts and dry them by passing through a column of anhydrous sodium sulfate.[1]

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]

-

Exchange the solvent to toluene by adding 3-4 mL of toluene and continuing the concentration to 1 mL.[13]

2. GC-NPD Conditions:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, SE-54 or equivalent[13] |

| Injector | Splitless, 250 °C[1] |

| Injection Volume | 1 µL[1] |

| Carrier Gas | Helium, constant flow |

| Oven Program | 80 °C for 4 min, then ramp at 4 °C/min to 230 °C, hold for 4 min[13] |

| Detector | NPD, 300 °C[1] |

Table 1: Method Detection Limits (MDLs) for Selected Aniline Compounds by GC-NPD (EPA Method 8131) [1]

| Compound | CAS No. | MDL (µg/L) in Water |

| Aniline | 62-53-3 | 2.3 |

| 2-Chloroaniline | 95-51-2 | 1.4 |

| 4-Chloroaniline | 106-47-8 | 0.66 |

| 3,4-Dichloroaniline | 95-76-1 | 1.1 |

| 2-Nitroaniline | 88-74-4 | 2.3 |

| 4-Nitroaniline | 100-01-6 | 1.4 |

| 2,4,6-Trichloroaniline | 634-93-5 | 1.2 |

Protocol 2: GC-MS Analysis of Aniline in Serum with Derivatization

This protocol is designed for the sensitive quantification of aniline in a biological matrix and incorporates a derivatization step to improve chromatographic performance.[1]

1. Sample Preparation and Derivatization:

-

To 1 mL of serum, add an appropriate internal standard (e.g., N-methylaniline).[1]

-

Make the solution alkaline with NaOH and extract with chloroform.[1]

-

Evaporate the chloroform extract to dryness under a stream of nitrogen.[1]

-

Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue to derivatize the aniline.[1]

-

Evaporate the excess derivatizing reagent.[1]

-

Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[1]

2. GC-MS Conditions:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl - 95% dimethylpolysiloxane (e.g., HP-5ms, DB-5)[1] |

| Injector | Splitless, 250-280 °C[5] |

| Injection Volume | 1 µL[5] |

| Carrier Gas | Helium, 1.0 mL/min[4] |

| Oven Program | Initial temperature 40-70 °C, hold for 1-5 min, ramp at 10-15 °C/min to 280-290 °C, hold for 5-10 min[5] |

| MS Detector | Electron Ionization (EI) at 70 eV, Scan Range 35-450 amu[5] |

| Ion Source Temp. | 230 °C[5] |

| Transfer Line Temp. | 280-325 °C[5] |

Troubleshooting Common Issues

Even with optimized methods, challenges can arise. Here are some common problems and their potential solutions:

-

Peak Tailing: Often caused by active sites in the inlet or column.[14]

-

Solution: Use a deactivated inlet liner and a high-quality, amine-specific column. Ensure the system is free of leaks.

-

-

Poor Sensitivity: Can result from analyte degradation or inefficient transfer to the column.

-

Solution: Optimize the inlet temperature to avoid thermal breakdown.[12] Consider derivatization for highly polar anilines.

-

-

Ghost Peaks: Contamination from previous injections.[14]

-

Solution: Implement a bake-out at the end of each run and ensure proper cleaning of the syringe.

-

-

Irreproducible Results: Can stem from inconsistent sample preparation or injection technique.[14]

-

Solution: Use an autosampler for consistent injections and carefully control all steps of the sample preparation process.

-

Conclusion

The gas chromatographic analysis of aniline and its derivatives is a powerful tool for a wide range of scientific disciplines. While the inherent properties of these compounds can present analytical hurdles, a thorough understanding of the principles behind GC and a systematic approach to method development can lead to robust and reliable results. By carefully selecting the analytical column, optimizing inlet and oven parameters, and employing derivatization when necessary, researchers can confidently quantify these important compounds. The protocols and guidelines presented in this application note serve as a solid foundation for developing and validating methods for the analysis of aniline derivatives in diverse and challenging matrices.

References

- U.S. Environmental Protection Agency. (1996).

- BenchChem. (2025).

- Thermo Fisher Scientific.

- Dorgerloh, U., et al. (2021).

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). Gas Chromatography vs.

- LCGC International. (2020).

- ACS Publications.

- MDPI. (2022).

- LCGC International. (2020). How to Optimize Key Variables in GC Analysis: Sample Introduction.

- Bryan Research & Engineering, LLC.

- Phenomenex. (2025).

- ResearchGate. (2018). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines.

- Sigma-Aldrich.

- International Journal of Pharmaceutical Sciences Review and Research. (2015).

- GL Sciences. (2024).

- International Journal of Pharmaceutical Sciences Review and Research. (2015).

- Chromatography Forum. (2016).

- Drawell. (2023).

- Restek. (2020).

- MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. glsciencesinc.com [glsciencesinc.com]

- 9. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Inlet temperature GCMS - Chromatography Forum [chromforum.org]

- 12. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]

- 13. epa.gov [epa.gov]

- 14. drawellanalytical.com [drawellanalytical.com]

Application Note: Advanced Purification Protocols for N-(2-Methoxyethyl)aniline in Pharmaceutical Synthesis

Executive Summary

N-(2-Methoxyethyl)aniline is a high-value secondary amine intermediate frequently utilized in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs), agrochemicals, and specialized functional dyes[1]. Achieving high purity (>99.5%) of this intermediate is uniquely challenging due to the spectrum of structurally and chemically analogous impurities generated during its synthesis via N-alkylation or reductive amination. This application note details a robust, chromatography-free purification cascade engineered to deliver scalable, high-fidelity isolation of N-(2-Methoxyethyl)aniline.

Mechanistic Rationale & Impurity Profiling

Designing a successful purification strategy necessitates exploiting the precise physicochemical differences between the target molecule and process-related impurities. A typical crude reaction mixture of N-(2-methoxyethyl)aniline contains:

-

Neutral Impurities: Unreacted alkylating agents (e.g., 2-methoxyethyl chloride or bromide), solvent residues, and non-basic organic byproducts.

-

Primary Amines: Unreacted starting aniline.

-

Tertiary Amines: N,N-bis(2-methoxyethyl)aniline, resulting from over-alkylation.

Causality of Process Choices: Because N-alkyl anilines possess a predictable basicity (conjugate acid pKa ~ 4.5–5.5), an initial acid-base partitioning effectively purges non-basic species. However, separating the secondary amine product from residual primary and tertiary amines requires exploiting differences in vapor pressure. Aniline derivatives are notoriously susceptible to oxidative and thermal degradation; exposure to temperatures exceeding 150°C in the presence of trace oxygen triggers the formation of polymeric tars, carbon oxides, and nitrogen oxides[2]. Consequently, subatmospheric (vacuum) distillation is an absolute mandate to suppress thermal decomposition[2]. Empirical data from highly analogous derivatives, such as N-(2-methoxyethyl)-2,6-dimethylaniline, demonstrates boiling points of approximately 61–62 °C under high vacuum (0.1 Torr)[3]. This dictates the requirement for fractionating columns paired with high-capacity rotary vane vacuum pumps to maintain the pot temperature well below degradation thresholds.

Workflow Visualization

Tri-phasic purification workflow for crude N-(2-methoxyethyl)aniline.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol I: Chemoselective Acid-Base Extraction

Causality & Logic: This step selectively isolates all amine species from unreacted alkyl halides and non-polar organics. Protonating the amines utilizing a strong mineral acid creates a highly polar, water-soluble ammonium salt. The self-validating nature of this step hinges strictly on pH monitoring: at pH < 2, all basic anilines are >99.9% ionized; at pH > 12, they are quantitatively free-based.

Step-by-Step Methodology:

-

Solubilization: Dissolve 100 g of the crude N-(2-methoxyethyl)aniline mixture in 300 mL of methyl tert-butyl ether (MTBE) inside a 1 L separatory funnel.

-

Acidic Extraction: Add 300 mL of 2 M aqueous hydrochloric acid (HCl). Agitate vigorously and vent frequently.

-

Phase Separation & Validation: Allow the biphasic system to resolve. Self-Validation: Test the aqueous phase using a calibrated pH meter or highly sensitive indicator paper; it must read ≤ 2. If pH > 2, add concentrated HCl dropwise until the target is reached, then re-mix.

-

Organic Wash: Drain the lower aqueous phase (containing the target amine salt) into a clean Erlenmeyer flask. Discard the MTBE layer (which retains the neutral, non-basic impurities). Wash the aqueous phase with an additional 100 mL of MTBE to strip residual entrained organics.

-

Basification: Transfer the aqueous phase to an ice bath (to control exothermic neutralization). Slowly add 6 M sodium hydroxide (NaOH) with heavy mechanical stirring until the pH strictly exceeds 12. Causality Note: The mixture will visually validate the reaction by turning cloudy as the water-insoluble free amine precipitates out as an oil.

-

Recovery Extraction: Extract the basified aqueous mixture with two 200 mL portions of fresh MTBE.

-

Concentration: Combine the MTBE extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation (bath < 40°C) to yield the enriched crude amine oil.

Protocol II: High-Vacuum Fractional Distillation

Causality & Logic: Separates the target secondary amine from residual primary aniline and tertiary over-alkylation products. Because elevated temperatures drive rapid oxidative degradation in aniline derivatives[2], applying a deep vacuum depresses the boiling point to a safe thermal window, ensuring the pot temperature never reaches the 150°C decomposition threshold.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus featuring a 20 cm Vigreux column, a short-path condenser, and a fraction-collecting manifold (cow receiver). Wrap the Vigreux column in glass wool insulation to prevent premature vapor condensation.

-

System Evacuation & Validation: Attach a rotary vane vacuum pump equipped with a liquid nitrogen or dry ice cold trap. Evacuate the system. Self-Validation: Perform a dead-head leak test before applying heat. The system must hold a steady pressure of < 1.0 Torr. Without this vacuum depth, thermal degradation is highly probable.

-

Heating: Submerge the distillation flask in an oil bath. Gradually ramp the heat. Based on thermodynamic data for related methoxyethyl anilines[3], expect the product to boil significantly lower than atmospheric predictions.

-

Fraction Collection:

-

Forerun: Collect the initial eluting fraction. Residual primary aniline will vaporize first (typically ~40–45°C at 1.0 Torr).

-

Main Fraction: Collect the plateaued fraction. Monitor the vapor temperature closely; a stable vapor temperature plateau (estimated 60–80°C at 1.0 Torr) represents highly pure N-(2-methoxyethyl)aniline.

-

Residue: Terminate the distillation when the vapor temperature drops sharply or if the pot temperature approaches 130°C.

-

-

Analytical Validation: Submit a 10 µL aliquot of the main fraction for GC-FID analysis. Purity must exceed 99.0% by Area Normalization.

Protocol III: Hydrochloride Salt Polishing (Optional)

Causality & Logic: If analytical validation of the distillation reveals trace amounts of unreacted primary aniline (< 1%), fractional crystallization of the hydrochloride salt serves as an ultra-high-resolution polishing step. Secondary amine hydrochloride salts often possess significantly different lattice energies and solubilities in non-polar ethereal solvents compared to primary anilines.

Step-by-Step Methodology:

-

Dissolve 10 g of the distilled amine mixture in 100 mL of anhydrous diethyl ether under a dry nitrogen atmosphere (addressing the compound's hygroscopic tendencies[2]).

-

Chill the solution to 0°C.

-

Bubble anhydrous HCl gas (or carefully add 2M HCl in diethyl ether) into the solution until precipitation ceases. Self-Validation: The mother liquor must test acidic to damp pH paper.

-

Rapidly filter the resulting crystalline precipitate under a nitrogen blanket.

-

Wash the filter cake with ice-cold diethyl ether to sweep away highly soluble trace impurities.

-

Regenerate the pure free-base product by partitioning the isolated salt between 1 M NaOH and MTBE, followed by drying and mild solvent evaporation.

Comparative Efficiency of Purification Modes

The table below contrasts the varying purification techniques available for N-alkyl anilines to aid in scaling decisions.

| Purification Technique | Target Impurities Purged | Scalability | Expected Yield | Throughput Time | Scaled Process Suitability |

| Acid-Base Extraction | Neutral organics, alkyl halides | Excellent (Tons) | > 95% | Fast (< 4 hrs) | Primary mandatory step |

| Vacuum Fractional Distillation | Primary & Tertiary Amines | Good (1-100 kg) | 80 - 90% | Moderate | Ideal for primary isolation |

| Salt Crystallization | Trace isosteric amines | Moderate | 60 - 75% | Slow (12-24 hrs) | Ultra-pure API polishing only |

| Silica Column Chromatography | All impurities | Poor (< 100 g) | > 90% | Very Slow | R&D discovery phases only |

Conclusion

By strategically coupling chemoselective acid-base extraction with high-vacuum fractional distillation, drug development professionals can isolate N-(2-methoxyethyl)aniline with exquisite purity. The integration of fundamental thermodynamic principles—specifically leveraging pKa differentials and vacuum-depressed vapor pressures—circumvents the need for costly, scale-limiting chromatographic techniques while safely avoiding the destructive thermal degradation pathways inherent to aniline derivatives.

References

- Title: Buy 2-(aminomethyl)-N-(2-methoxyethyl)

- Title: Synthesis of N-(2-methoxyethyl)

- Title: N-(2-Methoxyethyl)

Sources

Title: Strategic Implementation of N-(2-methoxyethyl)aniline in Nucleophilic Aromatic Substitution (SNAr) Reactions for Drug Discovery

An Application Note and Protocol for Researchers

Abstract

Nucleophilic Aromatic Substitution (SNAr) is a powerful, metal-free method for the formation of aryl-nitrogen bonds, a cornerstone transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of SNAr reactions utilizing N-(2-methoxyethyl)aniline, a versatile secondary amine nucleophile. We will explore the underlying mechanism, delineate the critical parameters for reaction optimization, and present a detailed, validated protocol for its successful implementation. The strategic choice of N-(2-methoxyethyl)aniline is discussed in the context of introducing a flexible, hydrophilic sidechain that can favorably modulate the physicochemical properties of the target molecules, such as solubility and membrane permeability.

Introduction: The Strategic Value of SNAr in Modern Synthesis

In the landscape of C-N bond formation, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination have become ubiquitous for their broad scope.[1][2] However, the classical Nucleophilic Aromatic Substitution (SNAr) reaction retains significant strategic importance, particularly in process chemistry and medicinal chemistry.[2][3] Its primary advantages are the metal-free conditions, which obviate concerns about catalyst contamination in the final API, and the often simple, scalable reaction setups.

The SNAr reaction is mechanistically distinct from electrophilic aromatic substitution. Instead of an electron-rich aromatic ring attacking an electrophile, the SNAr reaction involves a nucleophile attacking an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group.[4][5] This electron deficiency is a critical prerequisite and is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[6][7]

N-(2-methoxyethyl)aniline as a Strategic Nucleophile:

Aniline and its derivatives are fundamental building blocks in a vast array of marketed drugs.[8][9][10] The choice of N-(2-methoxyethyl)aniline as the nucleophile in this guide is deliberate. The secondary amine provides a single point of arylation, avoiding the potential for di-arylation that can occur with primary amines. More importantly, the N-(2-methoxyethyl) moiety introduces a short, flexible chain containing an ether linkage. This feature can:

-

Enhance aqueous solubility.

-

Provide a hydrogen bond acceptor site.

-

Improve pharmacokinetic profiles by masking a potentially metabolically labile N-H bond.

This guide provides the foundational knowledge and practical steps for researchers to effectively utilize N-(2-methoxyethyl)aniline in SNAr reactions.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction does not proceed via a direct displacement (like SN2) or through a cationic intermediate (like SN1). Instead, it follows a two-step addition-elimination mechanism.[5][11][12]

-

Nucleophilic Addition: The nucleophile, in this case, N-(2-methoxyethyl)aniline, attacks the carbon atom bearing the leaving group (ipso-carbon). This is typically the rate-determining step as it disrupts the aromaticity of the ring.[11] This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[7][13]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step where the leaving group is expelled, resulting in the final substituted product.

The stability of the Meisenheimer complex is paramount for a successful reaction. Electron-withdrawing groups (e.g., -NO2, -CN, -C(O)R) at the ortho and/or para positions are essential as they delocalize the negative charge through resonance, lowering the activation energy of the first step.[4][6][12]

Caption: The SNAr mechanism proceeds via a two-step addition-elimination process.

Application Notes: Optimizing for Success

The success of an SNAr reaction with N-(2-methoxyethyl)aniline hinges on the careful selection of the aryl halide, solvent, base, and temperature.

Substrate Scope: The Electrophile and Leaving Group

Aryl Halide Activation: The aromatic ring MUST be activated by at least one strong electron-withdrawing group (EWG). The reactivity is significantly enhanced with multiple EWGs.

-

High Reactivity: Dinitro- or trinitro-substituted aryl halides.

-

Moderate Reactivity: Mononitro-, cyano-, or acyl-substituted aryl halides.

-

Low to No Reactivity: Unactivated or electron-rich aryl halides (e.g., chlorobenzene, anisole). For these substrates, transition-metal-catalyzed methods are necessary.[2]

The Leaving Group (LG): The reactivity order of halogens in SNAr is counterintuitive to that seen in SN2 reactions. This is because the C-LG bond is not broken in the rate-determining step. Instead, the rate is influenced by the electronegativity of the halogen, which makes the ipso-carbon more electrophilic.

-

Reactivity Order: F > Cl > Br > I [4]

-

Practical Choice: Aryl fluorides are the most reactive substrates for SNAr. Aryl chlorides are also very commonly used and often offer a good balance of reactivity and cost.

Reaction Parameters

The choice of solvent and base is critical for facilitating the formation of the Meisenheimer complex and ensuring the reaction proceeds to completion.

| Parameter | Recommended Choice(s) | Rationale & Expert Insights |

| Solvent | DMF, DMSO, NMP, DMAc | Polar aprotic solvents are essential. They are effective at solvating the charged Meisenheimer complex, thereby stabilizing it and accelerating the reaction.[14] Avoid protic solvents (e.g., ethanol, water) as they can solvate the nucleophile, reducing its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, DBU, DIPEA | A base is required to neutralize the proton liberated from the secondary amine upon addition to the ring. Inorganic bases like K₂CO₃ are often sufficient, inexpensive, and easily removed during workup.[14] For less reactive substrates, a stronger, non-nucleophilic organic base like DBU may be beneficial. |

| Temperature | Room Temp. to 120 °C | Highly activated substrates (e.g., 2,4-dinitrofluorobenzene) may react at or slightly above room temperature. Moderately activated substrates typically require heating to achieve a reasonable reaction rate. Monitor reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures. |

| Concentration | 0.1 M to 1.0 M | A concentration of 0.5 M with respect to the limiting reagent is a robust starting point. Higher concentrations can accelerate the reaction but may lead to solubility or mixing issues. |

Detailed Experimental Protocol

This protocol describes a general procedure for the SNAr reaction between 1-fluoro-4-nitrobenzene and N-(2-methoxyethyl)aniline. This serves as a reliable template that can be adapted for other activated aryl halides.

Reaction Scheme:

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity | Amount | Moles (mmol) |

| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | - | 1.41 g | 10.0 |

| N-(2-methoxyethyl)aniline | C₉H₁₃NO | 151.21 | - | 1.66 g | 11.0 (1.1 eq) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | - | 2.76 g | 20.0 (2.0 eq) |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL | - |

| Brine | - | - | - | ~50 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - |

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

1-Fluoro-4-nitrobenzene is toxic and a skin sensitizer. Handle with care.

-

DMF is a reproductive toxin. Avoid inhalation and skin contact.[14]

Step-by-Step Procedure

Caption: A standard workflow for SNAr reaction, workup, and purification.

-

Reaction Setup:

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

-

Add anhydrous dimethylformamide (20 mL) to the flask.

-

Begin stirring the suspension.

-

-

Addition of Nucleophile:

-

Add N-(2-methoxyethyl)aniline (1.66 g, 11.0 mmol) to the flask via syringe.

-

Rinse the syringe with a small amount of DMF (~1-2 mL) and add it to the flask to ensure complete transfer.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80 °C using an oil bath.

-

Allow the reaction to stir at this temperature for 4-6 hours. The mixture will typically turn a deep red or brown color.

-

-

Reaction Monitoring:

-

Monitor the consumption of the limiting reagent (1-fluoro-4-nitrobenzene) using Thin Layer Chromatography (TLC). A suitable eluent system is 20% Ethyl Acetate in Hexanes. The product is typically more polar than the starting aniline but less polar than the nitroaromatic starting material.

-

-

Workup Procedure:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and salts.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil.

-

-

Purification:

-

Purify the crude oil via flash column chromatography on silica gel.[15]

-

Use a gradient elution, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, to isolate the pure N-(4-nitrophenyl)-N-(2-methoxyethyl)aniline.

-

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient temperature. 2. Inactive aryl halide (insufficient EWG). 3. Wet solvent or reagents. | 1. Increase temperature in 10-20 °C increments. 2. Confirm the substrate is sufficiently electron-deficient. If not, consider a Buchwald-Hartwig protocol. 3. Use anhydrous solvents and ensure reagents are dry. |